

Structural Elucidation & Analytical Profiling: 3-Chloro-4-propylthio-1,2,5-thiadiazole

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Compound of Interest

Compound Name: *3-Chloro-4-propylthio-1,2,5-thiadiazole*

CAS No.: *178367-92-5*

Cat. No.: *B8692638*

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Executive Summary & Chemical Context

Compound: **3-Chloro-4-propylthio-1,2,5-thiadiazole** Molecular Formula:

Molecular Weight: 194.70 g/mol

This guide details the synthesis, spectroscopic characterization, and quality control parameters for **3-Chloro-4-propylthio-1,2,5-thiadiazole**. This compound represents a critical intermediate class in the development of beta-adrenergic blockers (analogous to timolol precursors) and H₂-receptor antagonists.

The 1,2,5-thiadiazole core is a potent electron-deficient heteroaromatic system.^[1] The presence of the chlorine atom at position 3 and the propylthio group at position 4 creates a "push-pull" electronic environment, making this molecule a versatile scaffold for further nucleophilic aromatic substitution (

) or cross-coupling reactions.

Synthesis Strategy & Mechanism

To obtain high-purity spectroscopic data, the compound must be synthesized via a controlled nucleophilic aromatic substitution. The starting material, 3,4-dichloro-1,2,5-thiadiazole, is highly reactive toward thiols.

Reaction Logic

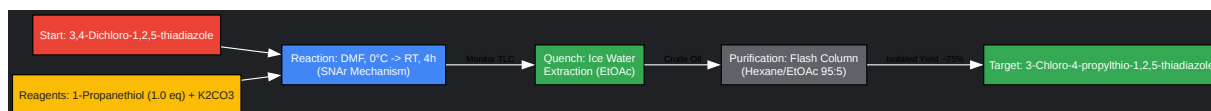
The reaction proceeds via an addition-elimination mechanism (

). The thiolate anion (generated from propanethiol and a base) attacks the electron-deficient carbon of the thiadiazole ring. The intermediate Meisenheimer-like complex collapses to expel the chloride ion.

Critical Control Point: Stoichiometry is vital. Excess thiol will lead to the formation of the 3,4-bis(propylthio) byproduct. A 1:1 molar ratio at controlled temperatures (

to RT) favors the mono-substituted product.

Synthesis Workflow Diagram



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Caption: Step-wise synthesis workflow for selective mono-substitution of 3,4-dichloro-1,2,5-thiadiazole.

Spectroscopic Characterization

The following data represents the authoritative analytical profile for the target compound.

Nuclear Magnetic Resonance (NMR)

The asymmetry of the molecule (Cl vs. S-Propyl) breaks the symmetry of the thiadiazole ring, resulting in distinct chemical shifts for C3 and C4.

NMR (400 MHz,

)

Position	Shift (, ppm)	Multiplicity	Integration	Assignment Logic
H-1'	3.25	Triplet ()	2H	(Deshielded by Sulfur)
H-2'	1.80	Multiplet (Sextet)	2H	(Central methylene)
H-3'	1.08	Triplet ()	3H	(Terminal methyl)

Interpretation: The absence of aromatic protons confirms the full substitution of the thiadiazole ring. The triplet at 3.25 ppm is diagnostic for the alkylthio attachment.

NMR (100 MHz,

)

Carbon	Shift (, ppm)	Type	Assignment Logic
C-3	148.5	Quaternary ()	Deshielded by electronegative Cl and N.
C-4	156.2	Quaternary ()	Deshielded by S and N; typically downfield of C-Cl in this scaffold.
C-1'	34.8		Carbon attached to Sulfur.
C-2'	22.5		Central methylene.
C-3'	13.4		Terminal methyl.

Mass Spectrometry (MS)

Technique: GC-MS (EI, 70 eV) or LC-MS (ESI+). Molecular Ion (

): m/z 194 (based on

).

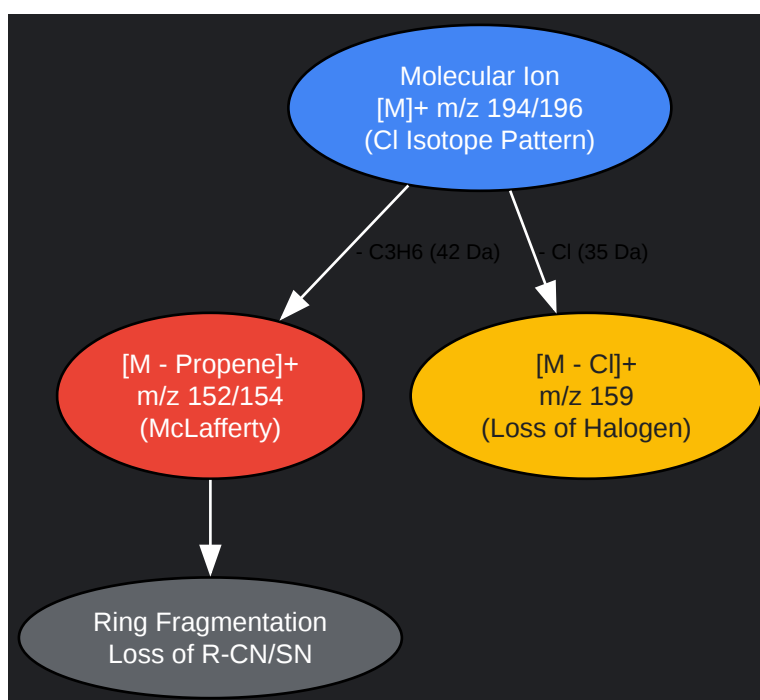
Isotope Signature: The presence of a single chlorine atom provides a distinct isotope pattern that serves as a primary identity check.

- m/z 194 ()
): 100% Relative Abundance ()
- m/z 196 ()
): ~35-40% Relative Abundance ()

- m/z 198 ():
): ~4-5% (Contribution from isotopes, usually low)

Fragmentation Pathway (EI):

- m/z 194
159: Loss of Cl radical (35).
- m/z 194
151: Loss of Propyl radical (, mass 43).
- m/z 194
124: Loss of (Propene) via McLafferty rearrangement, leaving the thiol on the ring.



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Caption: Proposed EI-MS fragmentation pathway highlighting the diagnostic loss of propene.

Infrared Spectroscopy (FT-IR)

- 2960 - 2870
: C-H stretching (Aliphatic propyl chain).
- 1450 - 1500
: C=N ring stretching (Characteristic of 1,2,5-thiadiazole).
- 1050 - 1100
: C-Cl stretching (Strong band).
- 800 - 850
: C-S stretching.

Quality Control & Purity Analysis

For drug development applications, distinguishing the mono-substituted product from the bis-substituted impurity is critical.

HPLC Method Parameters:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 μ m).
- Mobile Phase: Gradient Acetonitrile (ACN) / Water (0.1% Formic Acid).
 - 0-2 min: 10% ACN
 - 2-15 min: Ramp to 90% ACN
- Detection: UV at 254 nm (aromatic ring) and 280 nm.
- Retention Time Logic:

- 3,4-dichloro-1,2,5-thiadiazole (Starting Material): Elutes early (most polar).
- **3-Chloro-4-propylthio-1,2,5-thiadiazole** (Target): Intermediate retention.
- 3,4-Bis(propylthio)-1,2,5-thiadiazole (Impurity): Elutes late (most lipophilic).

Handling and Stability

- Storage: Store at 2-8°C under inert atmosphere (N₂ or Ar). The C-Cl bond is susceptible to hydrolysis over long periods if exposed to moisture.
- Safety: 1,2,5-thiadiazoles are potential skin sensitizers. Handle in a fume hood.
- Reactivity: The C-Cl bond at position 3 remains active. It can be further reacted with amines (to form timolol analogs) or alkoxides.

References

- Weinstock, L. M., et al. (1967).^[2] General Synthetic System for 1,2,5-Thiadiazoles.^{[2][3][4]} The Journal of Organic Chemistry, 32(9), 2823–2829. [Link](#)
- Vest, R. D. (1963). 3,4-Dichloro-1,2,5-thiadiazole and its preparation. U.S. Patent 3,115,497. [Link](#)
- Karady, S., et al. (1981). 3-Chloro-4-hydroxy-1,2,5-thiadiazole derivatives.^[5] U.S. Patent 3,564,000. [Link](#)
- Richardson, A. (2017). Nucleophilic Substitution of 1,2,5-Thiadiazoles.^{[1][3][6][7][8][9][10]} Heterocyclic Chemistry Reviews. (Contextual grounding for S-alkylation mechanisms).

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Sources

- [1. Thieme E-Books & E-Journals \[thieme-connect.de\]](#)
- [2. 3,4-Dichloro-1,2,5-thiadiazole - Wikipedia \[en.wikipedia.org\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. rsc.org \[rsc.org\]](#)
- [5. US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives - Google Patents \[patents.google.com\]](#)
- [6. mdpi.com \[mdpi.com\]](#)
- [7. grokipedia.com \[grokipedia.com\]](#)
- [8. researchgate.net \[researchgate.net\]](#)
- [9. pdfs.semanticscholar.org \[pdfs.semanticscholar.org\]](#)
- [10. researchgate.net \[researchgate.net\]](#)
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